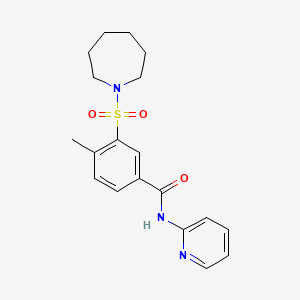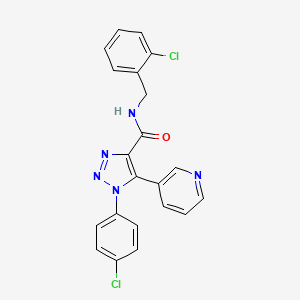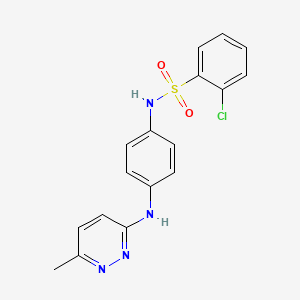
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is not fully understood. However, it has been found to interact with certain receptors in the body, including the nicotinic acetylcholine receptor and the GABA-A receptor. It has also been found to modulate the activity of certain enzymes, such as phosphodiesterase.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide can have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as antitumor activity. It has also been found to modulate the activity of certain neurotransmitters, such as acetylcholine and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide in lab experiments is its potential as a new lead compound for the development of novel drugs. It has also been found to have various biochemical and physiological effects, making it a useful tool for studying certain biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its potential as a tool to study the function of certain neurotransmitter receptors. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors and enzymes in the body.
Métodos De Síntesis
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with pyridine-2-amine to form N-(pyridin-2-yl)-4-methylbenzamide. This intermediate is then reacted with azepane-1-sulfonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, this compound has been found to have potential as a new lead compound for the development of novel drugs targeting certain diseases. In cancer research, it has been studied for its potential as a therapeutic agent for the treatment of various types of cancer. In neuroscience, it has been studied for its potential as a tool to study the function of certain neurotransmitter receptors.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-9-10-16(19(23)21-18-8-4-5-11-20-18)14-17(15)26(24,25)22-12-6-2-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIMBYGGMBSYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)
![3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2440675.png)


![3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2440683.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2440688.png)
![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2440689.png)
![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2440691.png)
